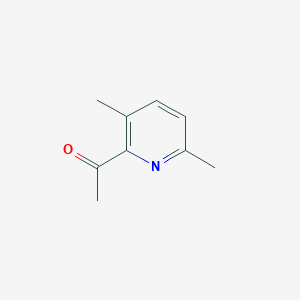

1-(3,6-Dimethylpyridin-2-yl)ethanone

Description

1-(3,6-Dimethylpyridin-2-yl)ethanone is a pyridine-derived ketone featuring methyl substituents at the 3- and 6-positions of the pyridine ring and an acetyl group at position 2. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The compound is synthesized via copper-catalyzed cross-coupling reactions, as demonstrated in , where 1-(6-bromopyridin-2-yl)ethanone reacts with 3,5-dimethylpyrazole in the presence of CuI and K₂CO₃ under inert conditions .

Properties

IUPAC Name |

1-(3,6-dimethylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-5-7(2)10-9(6)8(3)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCQDMOBBRXRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617142 | |

| Record name | 1-(3,6-Dimethylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79926-01-5 | |

| Record name | 1-(3,6-Dimethylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3,6-Dimethylpyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,6-dimethylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired ethanone derivative .

Industrial production methods for this compound may involve similar reaction conditions but are typically optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(3,6-Dimethylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3,6-Dimethylpyridin-2-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Mechanism of Action

The mechanism of action of 1-(3,6-Dimethylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison highlights key differences in substituent effects, electronic properties, and biological activities between 1-(3,6-Dimethylpyridin-2-yl)ethanone and related ethanone derivatives.

Table 1: Structural and Electronic Comparisons

Key Observations :

Substituent Effects on Reactivity and Solubility :

- Electron-withdrawing groups (e.g., sulfonyl in , trifluoromethyl in ) increase polarity and stability but reduce lipophilicity. In contrast, methyl groups in the target compound enhance lipophilicity, favoring membrane permeability .

- Hydroxyl groups (e.g., ) improve aqueous solubility via hydrogen bonding but may limit blood-brain barrier penetration.

Biological Activity: Phenolic ethanones like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exhibit α-glucosidase inhibitory activity due to hydroxyl-methoxy synergy, whereas pyridine-based analogs (e.g., the target compound) may prioritize receptor binding via aromatic π-stacking .

Synthetic Utility: Copper-catalyzed methods (e.g., ) are common for pyridine functionalization. Derivatives like 1-(6-(3,5-dimethylpyrazol-1-yl)pyridin-2-yl)ethanone demonstrate the adaptability of such protocols for introducing heterocyclic substituents .

Biological Activity

1-(3,6-Dimethylpyridin-2-yl)ethanone is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(3,6-Dimethylpyridin-2-yl)ethanone features a pyridine ring with two methyl groups at the 3 and 6 positions and a ketone functional group. Its molecular formula is with a molecular weight of approximately 149.19 g/mol. The presence of the pyridine ring contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that 1-(3,6-Dimethylpyridin-2-yl)ethanone exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. For example, it has been tested against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been investigated for anti-inflammatory effects . Preliminary studies suggest that it may modulate inflammatory pathways, potentially making it useful for treating conditions characterized by excessive inflammation.

The mechanism by which 1-(3,6-Dimethylpyridin-2-yl)ethanone exerts its biological effects primarily involves interactions with specific enzymes and receptors.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby altering enzyme activity. This can lead to reduced metabolic rates in pathogens or modulation of inflammatory responses.

- Receptor Interaction : The compound can interact with various receptors in the body, influencing signaling pathways that regulate inflammation and immune responses.

Case Studies

- Antimicrobial Activity Study : A study conducted on the efficacy of 1-(3,6-Dimethylpyridin-2-yl)ethanone against Staphylococcus aureus showed an IC50 value of approximately 25 µg/mL, indicating significant antibacterial activity compared to control groups .

- Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential pathway for therapeutic application in inflammatory diseases .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.